3-fluoro-2-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine
Description
This compound is a heterocyclic organic molecule featuring a pyridine core substituted with a fluorine atom at the 3-position and a complex bicyclic pyrrolo-pyrrole moiety conjugated to a [1,2,4]triazolo[4,3-b]pyridazine system. Its molecular formula is C₁₇H₁₈FN₇, with a molecular weight of 339.4 g/mol (CAS: 2742067-32-7) . The fluorine substituent enhances electronegativity and metabolic stability, while the fused triazolo-pyridazine and octahydropyrrolo[3,4-c]pyrrole groups contribute to its three-dimensional structure, likely influencing receptor binding affinity and selectivity in pharmacological contexts. Current data on its physicochemical properties (e.g., boiling point, density) remain unreported, suggesting a need for further experimental characterization .
Properties
IUPAC Name |
(3-fluoropyridin-2-yl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN7O/c18-13-2-1-5-19-16(13)17(26)24-8-11-6-23(7-12(11)9-24)15-4-3-14-21-20-10-25(14)22-15/h1-5,10-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXOTKGQMPJGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)C5=C(C=CC=N5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-fluoro-2-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine represents a significant structure in medicinal chemistry due to its potential biological activities. This complex heterocyclic compound integrates multiple functional groups and is of interest for its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 393.3 g/mol. The presence of the fluorine atom and the triazole and pyridine rings contributes to its unique properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉FN₆O₃ |
| Molecular Weight | 393.3 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves advanced organic chemistry techniques, such as multicomponent reactions and functionalization strategies. The synthetic routes often leverage the reactivity of various heterocycles to enhance molecular complexity while maintaining efficiency.
Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities:
- Antiproliferative Activity : Studies have shown that related compounds possess significant antiproliferative effects against cancer cell lines. For instance, fluorinated derivatives have been evaluated for their activity against breast, colon, and lung cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
- Mechanisms of Action : The mechanisms through which these compounds exert their biological effects often involve interaction with specific enzymes or receptors. For example, some derivatives have shown high affinity for corticotropin-releasing hormone type 1 receptor (CRHR1), indicating potential applications in neuropharmacology .
Case Studies
- Fluorinated Pyridine Derivatives : A study focused on fluorinated 7-aryl-2-pyridyl derivatives found that certain compounds exhibited high antiproliferative activity against multiple cancer cell lines. The highest activity was linked to specific structural features within the compounds .
- Triazole-Based Compounds : Research on triazolo derivatives indicated that these compounds could act as positive allosteric modulators for certain receptors, highlighting their diverse pharmacological potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs differ in substituents on the triazolo-pyridazine ring or the central pyrrolo-pyrrole scaffold. Below is a comparative analysis based on available evidence:
Table 1: Structural and Physicochemical Comparison
Critical Observations:
Fluorine vs. Methyl Substitution: The fluorine atom in the target compound increases molecular weight (339.4 vs. The absence of a carbonyl group in the target compound (vs. the analog in ) may reduce steric hindrance, improving solubility or membrane permeability .
Core Structure Modifications :
- The pyridine core in the target compound distinguishes it from the simpler triazolo-pyrrolo derivative (CAS: 2548993-47-9), which lacks the pyridine moiety entirely. This structural difference likely alters pharmacological target specificity .
Physicochemical Data Gaps: None of the analogs provide complete datasets for properties like melting point or solubility, highlighting a critical research gap. The fluorine-containing compound’s stability under physiological conditions remains unstudied .
Hypothesized Pharmacological Implications:
- The fluorine atom may enhance metabolic stability by resisting oxidative degradation, a common advantage in drug design .
- The triazolo-pyridazine system’s planar structure could facilitate π-π stacking with aromatic residues in enzyme active sites, while the octahydropyrrolo[3,4-c]pyrrole scaffold adds conformational flexibility for target engagement .
Research and Development Recommendations
Synthetic Optimization : Explore derivatives with varied substituents (e.g., chloro, methoxy) to balance electronegativity and lipophilicity.
ADMET Profiling : Prioritize assays for solubility, plasma stability, and cytochrome P450 interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-fluoro-2-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine?
- Methodology : The compound is synthesized via multi-step processes. A common approach involves cyclization of precursors such as triazolo-pyridazine derivatives with pyrrolo-pyrrole intermediates. Key steps include:
- Reacting halogenated triazolo-pyridazine cores with octahydropyrrolo[3,4-c]pyrrole derivatives under reflux conditions using dehydrating agents (e.g., phosphorus oxychloride) .
- Purification via column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane .
Q. Which analytical techniques are most effective for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry of the octahydropyrrolo-pyrrole moiety .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving 3D conformation and hydrogen-bonding interactions in crystalline form .
- Supplementary Techniques : HPLC for purity assessment (>95%) and IR spectroscopy to identify carbonyl and triazole functional groups .
Q. How should this compound be stored to ensure stability during experimental workflows?
- Storage Conditions :
- Keep in airtight containers under inert gas (argon or nitrogen) at -20°C to prevent oxidation/hydrolysis .
- Desiccate with silica gel to avoid moisture-induced degradation .
- Handling Precautions : Use nitrile gloves, chemical goggles, and fume hoods to minimize exposure; avoid contact with skin/eyes .
Q. What initial biological screening assays are recommended for this compound?
- Assay Design :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Strategy :
- Syntize derivatives with substitutions at the triazolo-pyridazine (e.g., -Cl, -OCH) or pyrrolo-pyrrole (e.g., methyl, fluoro) positions .
- Evaluate changes in bioactivity (e.g., IC shifts in enzyme inhibition assays) and logP values to correlate hydrophobicity with membrane permeability .
- Data Analysis : Use multivariate regression to identify critical substituents influencing target binding .
Q. What computational approaches are suitable for predicting target interactions?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs; prioritize targets based on triazolo-pyridazine’s known affinity for ATP-binding pockets .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
- Validation : Co-crystallization with identified targets (e.g., CDK2 or EGFR kinases) .
Q. How should contradictory data in biological activity be resolved (e.g., variable MIC values across studies)?
- Troubleshooting Steps :
- Standardize Assays : Use CLSI/M7-A9 guidelines for antimicrobial testing; validate cell line authenticity .
- Control Variables : Test compound stability under assay conditions (pH, temperature) and confirm absence of impurities via LC-MS .
Q. What strategies mitigate low yields or side products during synthesis?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
